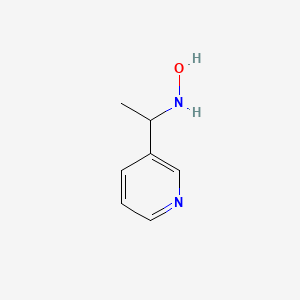

N-(1-Pyridin-3-YL-ethyl)-hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(methylamino)-N-[1-(pyridin-3-yl)ethyl]acetamide” is structurally similar to the compound you’re asking about . It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of “2-(methylamino)-N-[1-(pyridin-3-yl)ethyl]acetamide” has been described in detail . The structure includes a total of 29 bonds, with 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyridine .

科学的研究の応用

Antiviral Agents

N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: derivatives have been studied for their potential as noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . These compounds are significant because they offer a different mechanism of action compared to covalent inhibitors, which could lead to the development of new antiviral drugs that are less susceptible to resistance.

Anticancer Activity

Derivatives of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine have shown promising results in anticancer activity, particularly against lung cancer cell lines . These compounds have demonstrated more cytotoxic activity than some reference drugs, indicating their potential as effective chemotherapy agents.

Antibacterial and Antifungal Applications

The same derivatives have also been evaluated for their antibacterial and antifungal activities. They have shown effectiveness against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . This broad spectrum of activity suggests their use in treating various infectious diseases.

Antioxidant Properties

In the search for new antioxidants, N-(1-Pyridin-3-YL-ethyl)-hydroxylamine derivatives have been compared to ascorbic acid and found to have comparable IC50 values . Antioxidants are crucial in combating oxidative stress, which is implicated in many chronic diseases.

Pharmacokinetics Profiles

The pharmacokinetic profiles of these derivatives are an essential aspect of drug development. Studies have focused on their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they are safe and effective for clinical use .

Synthesis of Bioactive Compounds

Utilizing N-(1-Pyridin-3-YL-ethyl)-hydroxylamine in the synthesis of bioactive compounds has attracted interest due to the catalytic properties of the compound. It has been used in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry .

作用機序

While the mechanism of action for “N-(1-Pyridin-3-YL-ethyl)-hydroxylamine” is not available, a related compound, “N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188)”, has been identified as a potent noncovalent small molecule inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease .

将来の方向性

特性

IUPAC Name |

N-(1-pyridin-3-ylethyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-6,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYDBORWSVDNMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587650 |

Source

|

| Record name | N-Hydroxy-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887411-44-1 |

Source

|

| Record name | N-Hydroxy-α-methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887411-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)